Tricetin Tricetin Tricetin is flavone hydroxylated at positions 3', 4', 5, 5' and 7. It has a role as an antineoplastic agent and a metabolite. It is a conjugate acid of a tricetin(1-).
Tricetin is a natural product found in Camellia sinensis, Rhodiola quadrifida, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 520-31-0
VCID: VC21347385
InChI: InChI=1S/C15H10O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-5,16-17,19-21H
SMILES: C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Molecular Formula: C15H10O7
Molecular Weight: 302.23 g/mol

Tricetin

CAS No.: 520-31-0

Cat. No.: VC21347385

Molecular Formula: C15H10O7

Molecular Weight: 302.23 g/mol

* For research use only. Not for human or veterinary use.

Tricetin - 520-31-0

CAS No. 520-31-0
Molecular Formula C15H10O7
Molecular Weight 302.23 g/mol
IUPAC Name 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-5,16-17,19-21H
Standard InChI Key ARSRJFRKVXALTF-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Canonical SMILES C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Melting Point 330 °C

Chemical Structure and Properties

Tricetin possesses a characteristic flavone structure with specific hydroxylation patterns that contribute to its biological activities. The chemical structure features two hydroxyl (OH) groups at positions C5 and C7 of ring A, and three hydroxyl groups at positions C3', C4', and C5' of ring B, with no methoxy (OCH3) groups . This unique hydroxylation pattern distinguishes tricetin from other flavones and contributes to its specific biochemical and pharmacological properties.

The presence of multiple hydroxyl groups in tricetin's structure provides it with antioxidant capabilities while also influencing its solubility, bioavailability, and receptor-binding properties. Compared to tricin, a related flavone that contains methoxy groups at positions C3' and C5', tricetin demonstrates lower bioavailability, reduced metabolic stability, and less efficient intestinal absorption .

Table 1: Structural Features of Tricetin

Structural FeatureDescription
Basic StructureFlavone (2-phenylchromen-4-one)
Ring A HydroxylationTwo OH groups at positions C5 and C7
Ring B HydroxylationThree OH groups at positions C3', C4', and C5'
Methoxy GroupsNone

Natural Sources and Occurrence

Tricetin has a relatively limited distribution in nature, being found in specific plant sources. According to research, tricetin occurs mainly in honey and pollen of plant species belonging to the genus Eucalyptus of the family Myrtaceae . This limited distribution may present challenges for obtaining sufficient quantities for research and potential therapeutic applications.

In addition to Eucalyptus species, tricetin has been identified in the floral tissues of pomegranate (Punica granatum). Studies have demonstrated that tricetin and its derivative, tricetin 4′-O-glucoside, accumulate in the anthers and filaments of pomegranate flowers but are notably absent in the petals . This tissue-specific distribution suggests specialized biological roles for tricetin in plant reproductive biology.

Biosynthesis and Metabolism

The biosynthesis of tricetin in plants follows the flavonoid biosynthetic pathway, which begins with phenylalanine and proceeds through a series of enzymatic reactions. Research has identified specific enzymes involved in the metabolism of tricetin, particularly those responsible for its glycosylation.

In pomegranate, comparative transcriptome analysis coupled with enzyme activity assays identified two regiospecific UDP-glycosyltransferases (UGTs) - UGT73AL1 and UGT76Z1 - that catalyze the glucosylation of tricetin specifically at the 4′-O position, forming tricetin 4′-O-glucoside . These enzymes belong to the plant UGT phylogenetic groups D and H, respectively. Another enzyme, UGT95B2, which belongs to phylogenetic group Q, can glucosylate tricetin at multiple positions . The presence of tricetin-glucosylating capabilities in different UGT families suggests convergent evolution of this biochemical function.

The attachment of a glucose moiety to tricetin, forming tricetin 4′-O-glucoside, is believed to alter its solubility and reactivity, potentially affecting its bioactivity . This metabolic modification represents an important aspect of tricetin's biochemistry and may have significant implications for its pharmacological properties.

Pharmacological Properties

Anti-Cancer Activities

Tricetin has demonstrated significant anti-cancer properties in multiple studies. Research indicates that tricetin exhibits cytotoxicity towards various cancer cell lines, suggesting its potential as an anti-cancer agent . The search results indicate that there have been eight studies focused specifically on tricetin's anti-cancer properties, highlighting significant scientific interest in this particular aspect of its pharmacological profile .

While the specific mechanisms underlying tricetin's anti-cancer effects require further investigation, they may involve antioxidant activities, modulation of signaling pathways, induction of apoptosis, and inhibition of cell proliferation. The cytotoxic potency of tricetin against cancer cells appears to be comparable to that of tricin, despite differences in their bioavailability and metabolic stability .

Anti-Inflammatory Activities

Tricetin possesses notable anti-inflammatory properties that have been documented in several studies. It has been characterized as a well-studied flavonoid with a wide range of pharmacological activities in inflammation . The anti-inflammatory effects of tricetin have been investigated in various experimental models and linked to several molecular mechanisms.

In studies using rat chondrocytes induced with interleukin-1β (IL-1β), tricetin demonstrated potent anti-inflammatory actions. It inhibited IL-1β-induced production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by modulating the expression of inducible nitric oxide synthase and cyclooxygenase-2 genes . These findings suggest that tricetin can attenuate inflammatory responses at both the molecular and cellular levels.

Table 2: Effects of Tricetin on Chondrocytes

EffectMechanismRelevance to Osteoarthritis
AnticatabolicDecreased expression of MMP-1, MMP-3, and MMP-13Reduced cartilage degradation
Anti-inflammatoryInhibition of NO and PGE2 productionAttenuation of inflammatory responses
AntiapoptoticModulation of Bax/Bcl-2/caspase-3 pathwayEnhanced chondrocyte survival
Signaling modulationSuppression of MAPK signaling pathwayAltered cellular responses to inflammatory stimuli

Molecular Mechanisms of Action

The biological activities of tricetin are mediated through various molecular mechanisms and cellular pathways. Based on the available research, several key mechanisms have been identified:

Inhibition of Matrix-Degrading Enzymes

Tricetin decreases the expression of MMPs (MMP-1, MMP-3, and MMP-13) at both gene and protein levels, potentially limiting tissue degradation in conditions like osteoarthritis . By reducing the activity of these proteolytic enzymes, tricetin may help preserve tissue integrity and function in degenerative conditions.

Regulation of Apoptotic Pathways

Tricetin modulates the Bax/Bcl-2/caspase-3 pathway, exhibiting antiapoptotic effects in chondrocytes . This regulation of programmed cell death pathways may contribute to tissue preservation in conditions characterized by excessive apoptosis, such as osteoarthritis.

Suppression of MAPK Signaling

The chondroprotective effects of tricetin are partly attributed to the inhibition of the MAPK signaling pathway , which plays a crucial role in inflammation and cellular stress responses. By modulating this important signaling cascade, tricetin can influence multiple cellular processes relevant to disease pathogenesis.

Derivatives and Related Compounds

Tricetin can undergo various modifications that alter its chemical properties and biological activities. One notable derivative is tricetin 4′-O-glucoside, formed by the attachment of a glucose moiety to the 4′-O position of tricetin . This glycosylation is catalyzed by specific UDP-glycosyltransferases and is believed to change the solubility and reactivity of tricetin .

Another related compound is tricin, a flavone that differs from tricetin in its hydroxylation and methoxylation pattern. Tricin has two hydroxyl groups at C5 and C7 of ring A (similar to tricetin), but in ring B, it has two methoxy groups at C3' and C5', and one hydroxyl group at C4' . Compared to tricetin, tricin demonstrates greater bioavailability, higher metabolic stability, and better intestinal absorption , although both compounds exhibit similar potency in terms of cytotoxicity towards cancer cells.

Table 3: Comparison of Tricetin and Tricin

FeatureTricetinTricin
Ring ATwo OH groups (C5, C7)Two OH groups (C5, C7)
Ring BThree OH groups (C3', C4', C5')One OH group (C4') and two OCH3 groups (C3', C5')
BioavailabilityLowerHigher
Metabolic stabilityLowerHigher
Intestinal absorptionLess efficientMore efficient
Cytotoxicity towards cancer cellsStrongStrong

Research Challenges and Future Directions

Despite the promising pharmacological properties of tricetin, several challenges and knowledge gaps remain in its research and development:

Limited Natural Availability

Tricetin occurs mainly in specific plant sources like Eucalyptus honey and pollen and pomegranate anthers , which may limit its availability for research and potential commercial applications. Development of efficient extraction methods or synthetic approaches could help overcome this limitation.

Bioavailability Concerns

Tricetin demonstrates lower bioavailability compared to related flavones like tricin , which could limit its therapeutic potential unless appropriate delivery systems are developed. Research into novel formulations or chemical modifications to enhance bioavailability would be valuable.

Incomplete Understanding of Mechanisms

While several molecular mechanisms have been identified for tricetin's activities, a comprehensive understanding of its interactions with biological targets and signaling pathways is still emerging. Further mechanistic studies could provide insights for targeted drug development.

Need for In Vivo Validation

Many of the reported activities of tricetin have been demonstrated in in vitro studies, and further in vivo research is needed to validate its efficacy and safety. Animal models of relevant diseases such as osteoarthritis, cancer, and inflammatory conditions would be particularly valuable for assessing tricetin's therapeutic potential.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator